4-Amino-2,6-difluorophenol

Catalog No.
S673945
CAS No.
126058-97-7
M.F
C6H5F2NO
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,6-difluorophenol

CAS Number

126058-97-7

Product Name

4-Amino-2,6-difluorophenol

IUPAC Name

4-amino-2,6-difluorophenol

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2

InChI Key

RFEOSYDHBGPXCU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)N

Pharmaceutical Synthesis Intermediate

Organofluorine Chemistry

4-Amino-2,6-difluorophenol is an organic compound with the molecular formula C₆H₅F₂NO and a molecular weight of 145.11 g/mol. It is characterized by the presence of two fluorine atoms and an amino group attached to a phenolic structure. The compound is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis. Its CAS number is 126058-97-7, and it is recognized for its unique properties that differentiate it from other similar compounds.

There is no documented information on the specific mechanism of action of 4-Amino-2,6-dichlorophenol in biological systems.

Due to the presence of chlorine atoms, 4-Amino-2,6-dichlorophenol might be irritating to the skin, eyes, and respiratory system. Similar chlorophenols are known to be harmful if swallowed. Specific data on its toxicity is lacking and it should be handled with care following standard laboratory safety protocols [].

Please note:

  • The information provided is based on the structure of 4-Amino-2,6-dichlorophenol and general chemical principles.
  • Specific details on its properties, applications, and safety might require further research in relevant scientific databases.
Typical of aromatic compounds. Key reactions include:

  • Reduction: The nitro group in 2,6-difluoro-4-nitrophenol can be reduced to form 4-amino-2,6-difluorophenol using palladium on carbon as a catalyst in methanol under hydrogen atmosphere at elevated temperatures .
  • Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives under strong oxidizing conditions.

The synthesis of 4-amino-2,6-difluorophenol can be achieved through several methods:

  • Reduction of 2,6-Difluoro-4-nitrophenol:
    • Reactants: 2,6-Difluoro-4-nitrophenol, methanol, palladium on carbon.
    • Conditions: Hydrogen atmosphere at 60–70 °C for several hours.
    • Yield: Approximately 90% with a purity of around 95% .
  • Alternative Synthetic Routes:
    • Various synthetic pathways exist that utilize different starting materials and conditions to achieve similar yields and purities.

4-Amino-2,6-difluorophenol has several notable applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: The compound may be utilized in the production of dyes due to its chromophoric properties.
  • Chemical Research: It is employed in research settings for studying reaction mechanisms involving fluorinated compounds.

Several compounds share structural similarities with 4-amino-2,6-difluorophenol. These include:

Compound NameMolecular FormulaKey Features
4-Amino-2,6-dichlorophenolC₆H₅Cl₂NOContains chlorine instead of fluorine.
4-Amino-2-fluorophenolC₆H₆FNOOnly one fluorine atom; simpler structure.
2-Amino-4,6-dichlorophenolC₆H₅Cl₂NODifferent position of amino group; potential for different reactivity.

Uniqueness

4-Amino-2,6-difluorophenol stands out due to its dual fluorine substitution which can influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern can enhance lipophilicity and alter interaction profiles with biological systems.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Amino-2,6-difluorophenol

Dates

Last modified: 08-15-2023

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